![molecular formula CH2BrClO2S B2658410 Bromomethanesulfonyl chloride CAS No. 10099-08-8](/img/structure/B2658410.png)
Bromomethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromomethanesulfonyl chloride is an organosulfur compound . It is a colorless liquid characterized by a strong odor . Its applications span a wide range, including organic synthesis, pharmaceuticals, and biochemistry .
Molecular Structure Analysis
The molecular formula of Bromomethanesulfonyl chloride is CH2BrClO2S . The InChI code is 1S/CH2BrClO2S/c2-1-6(3,4)5/h1H2 .
Physical And Chemical Properties Analysis
Bromomethanesulfonyl chloride has a molecular weight of 193.45 g/mol . It is a liquid at room temperature . The storage temperature is 4°C .
Scientific Research Applications
Organic Synthesis
Bromomethanesulfonyl chloride is extensively employed in scientific research, particularly within organic synthesis . It serves as a valuable reagent for synthesizing various compounds, notably heterocycles .
Pharmaceuticals
This compound plays a crucial role in the pharmaceutical industry. It acts as an intermediate in the production of certain drugs .
Biochemistry
In the field of biochemistry, bromomethanesulfonyl chloride holds significant utility . It can act as a catalyst in select reactions .
Electrophilic Reagent
As an electrophilic reagent, bromomethanesulfonyl chloride demonstrates a strong attraction to electron-rich molecules . This property allows it to form covalent bonds, resulting in the creation of a bromomethanesulfonate ester .
Nucleophilic Reactions
Bromomethanesulfonyl chloride’s nucleophilic properties enable it to react with electron-deficient molecules . This makes it a versatile tool in various chemical reactions .
Synthesis of Sulfonyl Chlorides/Bromides
Bromomethanesulfonyl chloride can be used in the synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide . This method allows for late-stage conversion to several other functional groups .
Manufacture of Elastomers, Dyes, and Detergents
Sulfonyl chlorides, which can be synthesized from bromomethanesulfonyl chloride, are important building blocks for the manufacture of elastomers, dyes, and detergents .
Ion Exchange Resins and Herbicides
In addition to the above applications, sulfonyl chlorides derived from bromomethanesulfonyl chloride are also used in the production of ion exchange resins and herbicides .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
bromomethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BrClO2S/c2-1-6(3,4)5/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHWCQPYCGWOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromomethanesulfonyl chloride | |
CAS RN |
10099-08-8 |
Source
|
Record name | bromomethanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.